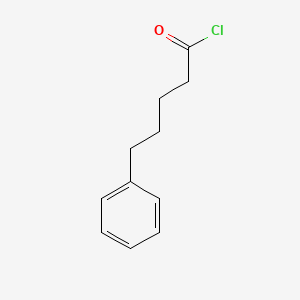

5-phenylpentanoyl Chloride

概要

説明

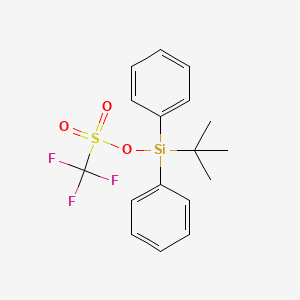

5-Phenylpentanoyl chloride is a chemical compound that serves as a building block in organic synthesis. It is not directly mentioned in the provided papers, but its structural motif appears in various synthesized compounds. For instance, the synthesis of derivatives involving phenylpentyl groups, such as [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester, indicates the relevance of phenylpentyl structures in medicinal chemistry and imaging agents .

Synthesis Analysis

The synthesis of compounds related to this compound involves various catalysts and conditions. For example, dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride have been used as catalysts for the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives under solvent-free conditions, which demonstrates the versatility of phenyl-containing compounds in synthesis . Additionally, the synthesis of 1-phenylpentane-1, 4-diones and related compounds catalyzed by organophosphorus compounds showcases the utility of phenylpentyl structures in producing fine chemicals .

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be deduced using spectroscopic techniques such as NMR spectroscopy. Semi-empirical and ab initio calculations, as well as NOESY and EXSY experiments, have been employed to understand the stable molecular conformations of tertiary amides formed from cyclic amines and related acyl chlorides . The crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, another phenyl-containing compound, has been determined by X-ray diffraction, which provides insights into the arrangement of phenyl groups in solid-state .

Chemical Reactions Analysis

Chemical reactions involving phenylpentyl structures are diverse. The synthesis of [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester involves multiple steps, including bromination, hydrolysis, esterification, and oxidation, followed by a regioselective radioiodination, which highlights the complexity of reactions that phenylpentyl compounds can undergo . The enzymatic methods developed for the synthesis of intermediates for ezetimibe, a cholesterol absorption inhibitor, also demonstrate the chemical reactivity of phenylpentyl-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-related compounds can be inferred from their synthesis and molecular structure. The solvent-free conditions used in the synthesis of oxazolone derivatives suggest that these compounds can be stable under ambient conditions . The crystal packing information of related compounds provides insights into their solid-state properties, such as stability and intermolecular interactions . The enzymatic reactions used for the synthesis of pharmaceutical intermediates indicate that phenylpentyl structures can exhibit specific reactivity under biological conditions .

科学的研究の応用

Chemical Analysis and Impurity Detection

5-Chlorovaleroyl chloride (5-CVC), similar to 5-phenylpentanoyl chloride, is used as an alkylating agent in pharmaceutical synthesis and other chemical processes. Its impurities are critical to monitor as they impact the quality of the final product. A GC-FID method has been developed for analyzing low-level impurities in 5-CVC, applicable to other acid chlorides or acid halides, likely including this compound (Tang, Kim, Miller, & Lloyd, 2010).

Structural Studies in Chemistry

Pentanoyl chloride, closely related to this compound, has been studied for its structural properties. These studies involve mixing vapor above a sample with supersonic expansion of argon gas and using microwave spectrometry for analyzing rotational spectra (Powoski & Cooke, 2012).

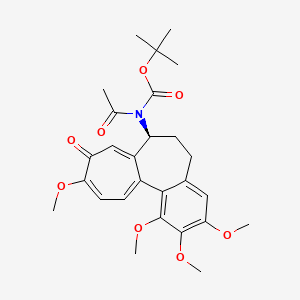

Enzymatic Synthesis in Pharmaceutical Applications

This compound-like compounds are used in enzymatic synthesis processes. For instance, (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a key intermediate in synthesizing the chiral side chain of ezetimibe, a pharmaceutical compound. The synthesis involves carbonyl reductase from recombinant Escherichia coli in an aqueous-organic biphasic solvent system (Liu et al., 2017).

Membrane Technology and Material Science

This compound and its derivatives can be involved in synthesizing monomers for reverse osmosis membranes. These membranes, characterized by permeation properties and membrane morphology, are critical in water treatment and desalination technologies (Li, Zhang, Zhang, & Zheng, 2007).

Drug Delivery and Pharmaceutical Research

Compounds similar to this compound are used in creating drug delivery systems with pH-sensitive swelling and release properties. These systems are designed for targeted drug release in specific parts of the gastrointestinal tract (Mahkam, 2010).

特性

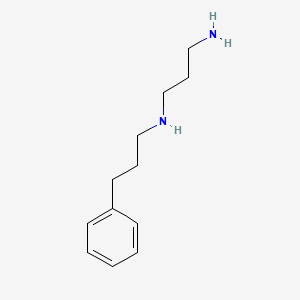

IUPAC Name |

5-phenylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHULXBTMXBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450053 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20371-41-9 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)